2-(1H-Tetrazol-5-yl)aniline hydrate
Overview
Description
2-(1H-Tetrazol-5-yl)aniline hydrate is a nitrogen-containing organic compound with the molecular formula C7H9N5O and a molecular weight of 179.18 g/mol . This compound is known for its unique structure, which includes a tetrazole ring attached to an aniline moiety.
Preparation Methods
The synthesis of 2-(1H-Tetrazol-5-yl)aniline hydrate typically involves the formation of the tetrazole ring followed by its attachment to the aniline group. One common method is the reaction of aniline derivatives with sodium azide and ammonium chloride under acidic conditions to form the tetrazole ring . The reaction is usually carried out in a solvent such as water or acetonitrile, and the product is purified through recrystallization.
Industrial production methods may involve the use of more scalable and efficient processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often employ catalysts and optimized reaction conditions to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
2-(1H-Tetrazol-5-yl)aniline hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include acidic chlorides, anhydrides, strong acids, and metal hydroxides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(1H-Tetrazol-5-yl)aniline hydrate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1H-Tetrazol-5-yl)aniline hydrate involves its interaction with molecular targets through its tetrazole and aniline moieties. The tetrazole ring can participate in hydrogen bonding and π-π interactions, while the aniline group can undergo electrophilic aromatic substitution reactions. These interactions enable the compound to modulate various biological pathways and exert its effects .
Comparison with Similar Compounds
2-(1H-Tetrazol-5-yl)aniline hydrate can be compared with other tetrazole-containing compounds, such as:
5-Phenyltetrazole: Similar in structure but with a phenyl group instead of an aniline group.
2-(1H-Tetrazol-1-yl)aniline: Differing in the position of the tetrazole ring attachment.
The uniqueness of this compound lies in its specific combination of the tetrazole and aniline groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(2H-tetrazol-5-yl)aniline;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5.H2O/c8-6-4-2-1-3-5(6)7-9-11-12-10-7;/h1-4H,8H2,(H,9,10,11,12);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWCNKSJFLSBIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNN=N2)N.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609395-48-3 | |
Record name | Benzenamine, 2-(2H-tetrazol-5-yl)-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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